N'-(2,2-Dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,2-Dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide is a synthetic organic compound. It is characterized by the presence of an oxamide group, which is a functional group consisting of two amide groups connected by a carbonyl group. The compound also contains a 2,2-dimethoxyethyl group and an oxolan-2-ylmethyl group, which contribute to its unique chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Could be used in the production of polymers, coatings, or other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-Dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide typically involves the reaction of oxalic acid derivatives with appropriate amines. One possible synthetic route could be:
Step 1: Preparation of the oxamide intermediate by reacting oxalic acid with a suitable amine under acidic or basic conditions.
Step 2: Introduction of the 2,2-dimethoxyethyl group through alkylation reactions.
Step 3: Attachment of the oxolan-2-ylmethyl group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2,2-Dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced amide or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the oxamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include alkyl halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of N’-(2,2-Dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: Similar in structure but lacks the oxamide group.
N,N’-Diethyl-2,2-dimethoxyethylamine: Contains the 2,2-dimethoxyethyl group but differs in other functional groups.
Properties
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-16-9(17-2)7-13-11(15)10(14)12-6-8-4-3-5-18-8/h8-9H,3-7H2,1-2H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYOVRLPSISCPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1CCCO1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.